molecular formula C3H3N3 B3423238 1,2,3-Triazine CAS No. 289-96-3

1,2,3-Triazine

Cat. No.: B3423238
CAS No.: 289-96-3
M. Wt: 81.08 g/mol
InChI Key: JYEUMXHLPRZUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Triazine (CAS 289-96-3) is a fundamental nitrogen-rich heterocyclic compound, serving as a versatile building block and model system for advanced chemical research. As the least stable and least explored of the three triazine isomers, it presents a unique profile for investigating novel reactivity patterns and synthesizing complex molecular architectures . Its significant research value lies in its role as a key precursor in the development of benzo- and hetero-fused triazine derivatives, which have demonstrated a broad spectrum of potent biological activities in preclinical studies, including notable antitumor properties . In synthetic chemistry, 1,2,3-triazines are valuable dienes in Inverse Electron-Demand Diels-Alder (iEDDA) reactions, particularly with electron-rich dienophiles like enamines, enabling efficient access to pyridine derivatives and other nitrogen-containing heterocycles . Computational studies provide insights into its fundamental behavior, such as the relative stability of its lithio-isomers and the nature of metal chelation, which are critical for understanding and predicting its reactivity . This compound is essential for researchers in medicinal chemistry aiming to develop new therapeutic agents, as well as for organic chemists focused on methodology development and the exploration of new chemical space. This product is provided as a high-purity material for laboratory research applications. It is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses, or for personal application. Researchers should handle this compound with appropriate care and consult the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEUMXHLPRZUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name TRIAZINE PESTICIDE, LIQUID, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1623
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075308
Record name Triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion.
Record name TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIAZINE PESTICIDE, LIQUID, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1623
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIAZINE PESTICIDE, SOLID, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1624
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

12654-97-6, 289-96-3
Record name TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8012
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIAZINE PESTICIDE, LIQUID, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1623
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIAZINE PESTICIDE, SOLID, POISONOUS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1624
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3-Triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012654976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 289-96-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1,2,3 Triazine and Its Derivatives

De Novo Synthetic Approaches to the 1,2,3-Triazine (B1214393) Ring System

Intramolecular Cyclization Approaches to 1,2,3-Triazines

Intramolecular cyclization strategies offer a direct route to the this compound core by forming the ring system from a single precursor molecule. A prominent method involves the intramolecular cyclization of azidoalkenoates researchgate.netresearchgate.net. These precursors, often (Z)-2,4-diazido-2-alkenoates, undergo cyclization under mildly basic conditions, typically without the need for transition metals or strong acids, to yield this compound-4-carboxylate esters researchgate.net. This approach has proven effective for synthesizing 6-aryl-1,2,3-triazine-4-carboxylate esters with good yields researchgate.net.

Another significant intramolecular cyclization strategy involves the heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes . Under basic conditions, these precursors undergo cyclization followed by the insertion of alcohols or phenols, yielding 4-alkoxy- and 4-aryloxybenzo[d] researchgate.netresearchgate.netcapes.gov.brtriazines organic-chemistry.orgacs.orgorganic-chemistry.org. This method is noted for its mild conditions, broad scope, and good to excellent yields, with density functional theory (DFT) calculations elucidating a mechanism involving α-deprotonation, nucleophilic attack on the azide, cyclization, and tosyl group elimination acs.orgorganic-chemistry.org.

Condensation Reactions Utilizing Specific Precursors

Condensation reactions form a cornerstone in heterocyclic synthesis, and for 1,2,3-triazines, they often involve precursors that can readily assemble the nitrogen-rich ring. While specific examples directly detailing condensation reactions for the core this compound ring from simple precursors are less emphasized in the provided literature compared to other methods, the principle applies to related fused systems. For instance, the synthesis of pyrazolo[3,4-d] researchgate.netresearchgate.netcapes.gov.brtriazines can involve the diazotization of 3-amino-1H-pyrazole-4-carboxamides or carbonitriles, followed by cyclization of the intermediate diazo compounds under acidic conditions beilstein-journals.org. This process can be viewed as a sequence of condensation and cyclization steps initiated by the diazotization.

Electrochemical Synthesis Methods and Mechanisms

Electrochemical synthesis offers a greener and often more controlled approach to heterocyclic compounds. For 1,2,3-triazines, electrochemical methods are being explored, though direct examples of the core ring formation are less prevalent in the provided snippets than for related heterocycles. However, electrochemical generation of superoxide (B77818) has been shown to react with 5-halo-1,2,3-triazines to afford 5-hydroxy-1,2,3-triazines, with a mechanism initiated by a single electron transfer from superoxide capes.gov.br. This highlights the potential of electrochemistry in functionalizing pre-formed triazine rings. While not directly forming the this compound core, electrochemical methods are widely used for the synthesis of various N-heterocycles, suggesting future potential for this class rsc.orgresearchgate.net.

Synthetic Pathways for Substituted this compound Derivatives

The introduction of substituents onto the this compound core is crucial for tailoring their properties and expanding their utility.

Regioselective Functionalization Strategies

Achieving regioselective functionalization is paramount for synthesizing specific isomers and derivatives. For 1,2,3-triazines, regioselectivity in cycloaddition reactions with nucleophiles like amidines, enamines, and ynamines has been studied. These reactions can lead to the formation of pyridines and pyrimidines, with the site of nucleophilic attack (C4/N1 vs. C5/N2) being influenced by the electronic and steric effects of substituents researchgate.netacs.org. For instance, the reaction of methyl this compound-4-carboxylate with enamines has shown cycloaddition exclusively across C6/N3, leading to pyridine (B92270) products with high regioselectivity acs.org.

Furthermore, the alkylation of pyrazolo[3,4-d] researchgate.netresearchgate.netcapes.gov.brtriazin-4-ones has been shown to occur regioselectively at the N-3 atom of the triazine fragment under mild conditions, yielding 3-alkyl-3,7-dihydro-4H-pyrazolo[3,4-d] researchgate.netresearchgate.netcapes.gov.brtriazin-4-ones researchgate.net.

Strategies for Introducing Diverse Substituents

A variety of methods exist for introducing diverse substituents onto the this compound scaffold.

Deoxygenation of this compound 1-Oxides: A convenient and efficient method for synthesizing this compound derivatives involves the deoxygenation of this compound 1-oxides using trialkyl phosphites, such as triethyl phosphite (B83602) researchgate.netresearchgate.netorganic-chemistry.orgresearchgate.netacs.org. This procedure yields a range of aromatic and aliphatic substituted this compound-4-carboxylate derivatives in high yields researchgate.netresearchgate.net.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been developed for 5-bromo-1,2,3-triazines, enabling the preparation of a wide array of (hetero)aryl-1,2,3-triazines researchgate.netuzh.ch. Optimization of reaction conditions has allowed for yields up to 97% for these coupled products uzh.ch. This method also provides a platform for further diversification, allowing access to pyrimidines and pyridines in a few steps researchgate.netuzh.ch.

Nucleophilic Addition: 1,2,3-Triazines can undergo nucleophilic addition reactions with various partners. For example, reactions with secondary amines can lead to β-aminoenals through nucleophilic addition at C4, followed by N2 loss and imine hydrolysis researchgate.net.

Synthesis of Benzo- and Heterofused 1,2,3-Triazines

The synthesis of fused this compound systems often leverages intramolecular cyclization or annulation reactions.

Benzo[d] researchgate.netresearchgate.netcapes.gov.brtriazines: As mentioned earlier, the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes provides a direct route to 4-alkoxy- and 4-aryloxybenzo[d] researchgate.netresearchgate.netcapes.gov.brtriazines organic-chemistry.orgacs.orgorganic-chemistry.org. This method is efficient and offers a broad scope for substituent variation acs.orgorganic-chemistry.org.

Heterofused Systems: Research has explored the synthesis of various heterofused 1,2,3-triazines, such as furo[3,4-d] researchgate.netresearchgate.netcapes.gov.brtriazines, through gold-catalyzed [3 + 3] cycloaddition reactions between enynones/enynals and azides researchgate.net. These furo[3,4-d] researchgate.netresearchgate.netcapes.gov.brtriazines can then be converted into dihydrotriazines via oxidation researchgate.net. Pyrazolo[3,4-d] researchgate.netresearchgate.netcapes.gov.brtriazines have also been synthesized through multi-step sequences involving amidation and cyclative cleavage reactions beilstein-journals.orgresearchgate.net.

Mechanistic Investigations and Reactivity Profiles of 1,2,3 Triazine

Inverse Electron Demand Diels-Alder (IEDDA) Reactions of 1,2,3-Triazines

The electron-deficient nature of the 1,2,3-triazine (B1214393) ring makes it an excellent diene for IEDDA reactions with electron-rich dienophiles. nih.gov This reactivity has been systematically studied to understand its scope, limitations, and the underlying mechanistic pathways. nih.govnih.gov

Exploration of Substrate Scope and Reactivity Limitations

The scope of IEDDA reactions involving 1,2,3-triazines is broad, encompassing a variety of electron-rich dienophiles such as enamines, ynamines, and amidines. nih.govnih.gov However, the parent, unsubstituted this compound often exhibits modest reactivity, which can limit its synthetic utility. nih.govnih.gov For instance, its reaction with enamines can be slower compared to analogous reactions with 1,2,4- or 1,3,5-triazines, sometimes resulting in modest yields due to competing side reactions. nih.gov

The reactivity of the this compound can be significantly enhanced by the introduction of substituents. A systematic study on the impact of a C5 substituent revealed a pronounced effect on the cycloaddition reactivity. nih.govnih.govacs.org Electron-withdrawing groups at the C5 position, such as a methoxycarbonyl group, substantially increase the reactivity of the triazine, expanding its scope to include less reactive dienophiles like ethoxyacetylene and phenylacetylene, which are unreactive towards the parent this compound. nih.gov The observed reactivity trend for C5 substituents is CO₂Me > Ph > H. nih.govnih.govacs.org This enhanced reactivity is achieved without altering the regioselectivity of the cycloaddition. nih.govnih.govacs.org

Table 1: Impact of C5 Substituent on the Reactivity of 1,2,3-Triazines in IEDDA Reactions
C5 Substituent (R)Relative ReactivityReaction with PhenylacetyleneReaction with Enol Ethers
-CO₂MeHighYesYes
-PhModerateNoNo
-HLowNoNo

This table illustrates the predictable modulation of reactivity based on the electronic nature of the C5 substituent. nih.gov

Unraveling Mechanistic Pathways: Concerted vs. Stepwise Cycloadditions

The mechanism of the IEDDA reaction of 1,2,3-triazines has been a subject of detailed investigation, with evidence pointing towards both concerted and stepwise pathways, depending on the reactants and reaction conditions. researchgate.netacs.orgnih.gov While the traditional Diels-Alder reaction is often considered a concerted process, the reaction of 1,2,3-triazines with highly polar dienophiles, such as amidines, has been shown to proceed through a stepwise mechanism. acs.orgnih.gov

Extensive mechanistic studies, including ¹⁵N-labeling, kinetic investigations, and computational analysis, have demonstrated that the reaction between 1,2,3-triazines and amidines does not follow the generally expected concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. acs.orgnih.govescholarship.org Instead, it proceeds via a stepwise addition/N₂ elimination/cyclization pathway. acs.orgnih.govescholarship.org The rate-limiting step is the initial nucleophilic attack of the amidine nitrogen atom on the C4 position of the triazine ring. nih.govescholarship.org This is followed by an energetically favorable N₂ elimination, which is preferred over the formation of a Diels-Alder cycloadduct. nih.govescholarship.org

Computational studies using density functional theory (DFT) have further elucidated these pathways. For the reaction of 1,2,3-triazines with amidines, a concerted Diels-Alder transition state could not be located. acs.orgescholarship.org The stepwise Diels-Alder pathway, involving the formation of a zwitterionic intermediate followed by ring closure, was found to have a very high energy barrier for the second bond formation, making it highly unfavorable. acs.orgescholarship.org In contrast, the addition/N₂ elimination/cyclization mechanism is fully consistent with both experimental and computational results. nih.gov The nature of substituents and the solvent can also influence the delicate balance between a concerted and a stepwise mechanism in reactions with other dienophiles like enamines. researchgate.netresearchgate.net

Influence of Electronic and Steric Factors on IEDDA Reactions

Electronic and steric factors play a crucial role in modulating the reactivity and regioselectivity of IEDDA reactions of 1,2,3-triazines. Electron-withdrawing substituents on the triazine ring lower its LUMO energy, which decreases the HOMO-LUMO energy gap with the dienophile and accelerates the reaction rate. rsc.org This is clearly demonstrated by the enhanced reactivity of C5-substituted 1,2,3-triazines bearing electron-withdrawing groups. nih.govnih.gov

The regioselectivity of the cycloaddition is also under strict electronic and steric control. In reactions with various dienophiles, 1,2,3-triazines typically exhibit a high degree of regioselectivity, with the cycloaddition occurring across the N1/C4 positions. nih.gov This selectivity is maintained and even enhanced by C5 substitution. nih.govnih.gov The nucleophilic carbon of the dienophile consistently attaches to the C4 position of the this compound. nih.gov

However, noncomplementary substitution at C4 and/or C6 can alter the mode of cycloaddition depending on the dienophile. acs.org While reactions with amidines and enamines still proceed via the C4/N1 cycloaddition, the reaction of C4/C6-substituted 1,2,3-triazines with ynamines is redirected to a C5/N2 cycloaddition. acs.org This switch highlights the subtle interplay of steric hindrance and electronic effects at the different positions of the triazine ring. Steric bulk at the C4 and C6 positions can disfavor attack at these sites, making the C5 position more accessible for certain dienophiles. acs.org

Nucleophilic Addition Reactions to the this compound Core

The electron-deficient carbons of the this compound ring are susceptible to attack by nucleophiles. This reactivity provides an alternative pathway for the functionalization and transformation of the triazine core, distinct from cycloaddition reactions. nih.govnih.gov

Site Selectivity of Nucleophilic Attack (C4 vs. C6)

In unsymmetrically substituted 1,2,3-triazines, the site of nucleophilic attack is a critical question. DFT calculations have indicated that both the C4 and C5 positions of 5-bromo-1,2,3-triazine (B172147) are potential electrophilic sites. acs.org However, experimental evidence shows that nucleophilic attack often occurs preferentially at either the C4 or C6 position. nih.govnih.gov

For instance, in IEDDA reactions that are now understood to proceed via a nucleophilic addition mechanism, such as with C- and N-nucleophiles (e.g., amidines), the initial attack consistently occurs at the C4 position. nih.govescholarship.org For other nucleophiles, attack at the C6 position is observed. nih.gov Specifically, nucleophiles such as hydride (from NaBH₄), thiophenoxide, cysteine, and glutathione (B108866) have been shown to add to the C6 position of the this compound ring. nih.govnih.gov This site selectivity is governed by a combination of steric and electronic factors within the triazine and the nature of the incoming nucleophile. nih.gov

Mechanistic Insights into Site Reversal in Triazine N-Oxides

The introduction of an N-oxide functionality at the N1 position of the this compound ring leads to remarkable differences in reactivity and, most notably, a reversal in the site of nucleophilic attack for certain nucleophiles. nih.govnih.govacs.org While hydride addition from NaBH₄ still occurs at the C6 position for both the triazine and its N-oxide, a dramatic switch in selectivity is observed for O- and S-nucleophiles. nih.govnih.gov

Thiophenoxide, which attacks the C6 position of the parent triazine, preferentially attacks the C4 position of the corresponding this compound 1-oxide. nih.govnih.gov Similarly, alkoxides, such as methoxide (B1231860), show high selectivity for the C4 position of the triazine 1-oxide. nih.govnih.gov

Computational studies have provided detailed mechanistic insights into this site reversal. nih.gov For the reaction with borohydride (B1222165), hydride addition at the less sterically congested C6 position has a significantly lower activation barrier than addition at C4, explaining the observed C6 selectivity. nih.gov The transition state for C4 addition suffers from greater distortion of the triazine N-oxide ring. nih.gov

In contrast, for the addition of methoxide, the reaction proceeds through a transition state with a longer distance between the nucleophile and the reaction center. nih.gov This minimizes steric repulsion at the more congested C4 site. Furthermore, the transition state for C4 addition is stabilized by stronger charge transfer, dispersion, and polarization interactions, resulting in a lower activation barrier compared to C6 addition. nih.gov The higher HOMO energy of the methoxide compared to borohydride also contributes to this reversal in selectivity, favoring the electronically controlled C4 addition. nih.gov

Table 2: Site Selectivity of Nucleophilic Addition to this compound and this compound 1-Oxide
NucleophileSite of Attack on this compoundSite of Attack on this compound 1-OxideReason for Selectivity in N-Oxide
Hydride (NaBH₄)C6C6Steric factors dominate
ThiophenoxideC6C4Electronic factors dominate
Alkoxides-C4Electronic factors dominate

This table summarizes the observed site selectivity for different nucleophiles and the mechanistic rationale for the site reversal observed in the N-oxide derivatives. nih.govnih.gov

Impact of Nucleophile and Substituent Characteristics on Selectivity

The reactivity of the this compound ring is markedly influenced by the nature of the attacking nucleophile and the electronic properties of substituents on the triazine core. These factors govern the regioselectivity of nucleophilic attack, determining whether the reaction proceeds at the C4, C5, or C6 position.

Recent studies have elucidated the distinct behaviors of various nucleophiles. For instance, in reactions with this compound 1-oxides, alkoxides exhibit a strong preference for attacking the C4 position. In contrast, nucleophiles such as thiophenoxide, cysteine, and glutathione favor addition at the C6 position. nih.gov This selectivity is also observed in the parent this compound system, where thiophenoxide adds to the C6 position. nih.gov Computational studies suggest that both steric and electronic factors play a crucial role in dictating these outcomes. nih.gov

The reaction between 1,2,3-triazines and amidines, which leads to the formation of pyrimidines, has been shown to proceed via a stepwise mechanism involving an initial nucleophilic attack. acs.orgescholarship.org The rate-determining step is the attack of the electron-rich amidine nitrogen on an electron-deficient carbon of the triazine ring. acs.org This is supported by the strong influence of para-substituents on the arylamidine's reactivity. acs.org

Substituents on the this compound ring itself also exert a significant impact on reactivity and selectivity. A systematic study on inverse electron demand Diels-Alder (IEDDA) reactions revealed that C5 substituents can dramatically affect the cycloaddition reactivity without altering the inherent regioselectivity. nih.gov For example, an electron-withdrawing methoxycarbonyl group at the C5 position transforms a reaction that typically requires elevated temperatures (60 °C) into one that proceeds within minutes at room temperature. nih.gov The general reactivity trend for C5 substituents in these reactions is: CO₂Me > Br > Ph > H. nih.gov

Furthermore, in nucleophilic aromatic substitution (SNAr) reactions of 5-bromo-1,2,3-triazines with phenols, a concerted mechanism is observed, leading exclusively to C5-aryloxy-1,2,3-triazines. acs.org This C5 selectivity is notable because 1,2,3-triazines often undergo ring-opening reactions when attacked by strong nucleophiles at the C4 position. acs.org The choice of phenols as nucleophiles, which are less nucleophilic than species like methoxide or secondary amines, prevents this competing ring-opening pathway. acs.org

Table 1: Regioselectivity of Nucleophilic Attack on this compound Derivatives

Nucleophile This compound Substrate Position of Attack Product Type
Alkoxides This compound 1-oxide C4 Conjugated Oxime (after N₂ loss)
Thiophenoxide This compound C6 β-aminoenal derivative (after N₂ loss & hydrolysis)
Thiophenoxide This compound 1-oxide C6 β-aminoenal derivative (after N₂ loss & hydrolysis)
Amidines This compound C4 Pyrimidine (B1678525) (after N₂ loss & cyclization)
Phenoxides 5-Bromo-1,2,3-triazine C5 5-Aryloxy-1,2,3-triazine
Secondary Amines This compound C4 β-aminoenal (after N₂ loss & hydrolysis)

Ring Transformation and Fragmentation Reactions

1,2,3-Triazines serve as valuable precursors for the synthesis of other nitrogen-containing heterocyclic systems, primarily through reactions that involve cycloaddition followed by nitrogen extrusion. nih.gov

Pyrimidines: The reaction of 1,2,3-triazines with amidines provides an efficient route to pyrimidines. acs.orgescholarship.org This transformation is understood to proceed not through a concerted Diels-Alder/retro-Diels-Alder pathway, but rather a stepwise sequence initiated by the nucleophilic attack of the amidine on the C4 position of the triazine ring. acs.orgescholarship.org This is followed by the elimination of dinitrogen and subsequent cyclization to form the pyrimidine ring. acs.org

Pyridines: Pyridines can be synthesized from 1,2,3-triazines via inverse electron demand Diels-Alder (IEDDA) reactions with various dienophiles. nih.gov For instance, reacting 1,2,3-triazines with electron-rich alkynes or enamines leads to the formation of a bicyclic intermediate, which then loses a molecule of nitrogen gas to yield the corresponding pyridine (B92270). nih.govwikipedia.org Additionally, 5-aryloxy-1,2,3-triazines, synthesized via SNAr reactions, can be used as precursors to produce 3-aryloxy-pyridines. acs.orgorganic-chemistry.org This involves a subsequent cycloaddition reaction at the C4-N1 positions. acs.org

The elimination of a molecule of dinitrogen (N₂) is a characteristic and pivotal step in many reactions of 1,2,3-triazines, leading to the formation of more stable aromatic systems. The mechanism of this extrusion is often linked to the preceding step of the reaction, such as a nucleophilic addition or a cycloaddition.

In the context of reactions with amidines, computational and experimental studies, including ¹⁵N-labeling, have shown that the N₂ elimination is a highly exothermic step that follows the initial nucleophilic attack. acs.org This process avoids the formation of a high-energy Diels-Alder-type intermediate and proceeds through a zwitterionic adduct which then loses dinitrogen. acs.orgescholarship.org

In IEDDA reactions, the extrusion of nitrogen is typically considered a retro-Diels-Alder step from a transient bicyclic adduct. nih.govwikipedia.org This adduct is formed by the [4+2] cycloaddition of the this compound (acting as the azadiene) and a dienophile. The loss of the thermally stable N₂ molecule is a strong thermodynamic driving force for the reaction, leading to the formation of a new aromatic ring, such as pyridine. wikipedia.org

Computational studies on the reaction of this compound 1-oxides have provided further insight. While nucleophilic addition of a hydride at the C6 position is energetically preferred, the subsequent nitrogen extrusion from this intermediate faces a high activation barrier. Conversely, addition at the C4 position, although less favored, leads to a kinetically accessible pathway for dinitrogen elimination. nih.gov

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org This rearrangement typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opening/ring-closing sequence. wikipedia.orgrsc.orgbenthamscience.com

While the classic Dimroth rearrangement is most commonly associated with 1,2,3-triazoles, analogous transformations can be observed in related triazine systems. wikipedia.orgrsc.org For instance, the formation of minor 1,2,4-triazine (B1199460) byproducts during the deoxygenation of this compound-4-carboxylate 1-oxides with aliphatic substituents at the C5-position has been attributed to a Dimroth-type rearrangement. organic-chemistry.org The proposed mechanism involves a ring-opening to a diazo intermediate, allowing for bond rotation and subsequent re-cyclization to the more stable 1,2,4-triazine isomer. wikipedia.orgorganic-chemistry.org The presence of acid, base, or certain substituents can facilitate these types of rearrangements. benthamscience.com

Other Significant Chemical Transformations

The photochemical behavior of 1,2,3-triazines and their derivatives often involves the extrusion of molecular nitrogen, leading to highly reactive intermediates that can undergo subsequent transformations. The photolysis of 1-methylnaphtho[1,8-de]-triazine, for example, results in the extrusion of nitrogen and the formation of products consistent with a homolytic reaction pathway. acs.org

In a notable transformation, the photolysis of certain 1,2,3-triazines can lead to a one-step conversion of the triazine ring into a pyridine ring. acs.org This process has been applied to the synthesis of novel heteroaromatic systems. acs.org The mechanism of such photochemical rearrangements can be complex. For instance, the photolysis of 1-aryl-1,2,3-triazoles, which share the N-N-N linkage, is proposed to proceed through the loss of N₂ to form a carbene intermediate. This intermediate can then rearrange via a transient, antiaromatic 1H-azirine before cyclizing to form indole (B1671886) products. rsc.org This provides a mechanistic framework for understanding how substituents can influence the outcome of photochemical reactions by affecting the stability of the intermediate species. rsc.org

Thermal Decomposition Pathways and Stability Studies

The thermal stability of this compound is a subject of significant interest due to its unique arrangement of three contiguous nitrogen atoms. This structural feature inherently influences its stability, making it distinct from its 1,2,4- and 1,3,5-triazine (B166579) isomers.

Computational studies have provided valuable insights into the relative stability of the triazine ring systems. Semi-empirical calculations, such as MNDO (Modified Neglect of Diatomic Overlap) and AM1 (Austin Model 1), have been employed to determine the heats of formation for the parent triazine isomers. These studies consistently predict that this compound is the least stable among the three, a finding attributed to the repulsive forces between the lone pairs of electrons on the adjacent nitrogen atoms. nih.gov This inherent instability suggests a lower thermal threshold for decomposition compared to its isomers.

While detailed experimental studies on the thermal decomposition pathways of the unsubstituted this compound are not extensively documented in the literature, the decomposition of substituted 1,2,3-triazines often involves the extrusion of a molecule of nitrogen (N₂). This process leads to the formation of various heterocyclic or aromatic compounds, depending on the substituents and reaction conditions. For instance, upon heating, some this compound derivatives have been observed to rearrange or fragment, with the loss of N₂ being a common and energetically favorable step. acs.org

The stability of this compound is also influenced by its substituents. Electron-withdrawing groups can affect the electron density of the ring and, consequently, its thermal stability. However, even with stabilizing groups, the fundamental lability of the three-nitrogen linkage remains a key characteristic of the this compound core.

Below is a data table summarizing the predicted relative stability of the parent triazine isomers based on computational studies.

CompoundPredicted Relative StabilityReason for Instability/Stability
This compoundLeast StableRepulsion between lone pairs of adjacent nitrogen atoms. nih.gov
1,2,4-TriazineIntermediate StabilityTwo adjacent nitrogen atoms. nih.gov
1,3,5-TriazineMost StableNo adjacent nitrogen atoms, leading to reduced lone pair repulsion. nih.gov

Electrochemical Redox Behavior and Associated Mechanisms

The electrochemical properties of this compound are of fundamental interest for understanding its electron-transfer processes and potential applications in areas such as organic electronics and redox-active materials. The arrangement of nitrogen atoms in the this compound ring significantly influences its electronic structure and, consequently, its redox behavior.

Detailed experimental electrochemical studies, such as cyclic voltammetry, specifically on the unsubstituted this compound are scarce in the available literature. However, research on substituted triazine derivatives provides a general understanding of the redox characteristics of the triazine core. The electrochemical reduction of triazine compounds typically involves the azomethine (-C=N-) group within the ring. researchgate.net

For substituted 1,2,4- and 1,3,5-triazines, electrochemical studies have shown that the reduction potentials and the stability of the resulting radical anions are highly dependent on the nature and position of the substituents on the triazine ring. researchgate.net It is reasonable to infer that similar principles would apply to this compound, where the introduction of electron-withdrawing or electron-donating groups would modulate its redox potentials.

Theoretical calculations can provide estimates of the redox potentials. Computational studies on 1,3,5-triazines have indicated that their one-electron oxidation to form radical cations occurs at high potentials, suggesting a significant energy barrier to oxidation. rsc.org Given that this compound is predicted to be less stable than 1,3,5-triazine, its oxidation and reduction potentials are likely to be different, reflecting its higher energy ground state.

The mechanism of electrochemical reduction in related triazine systems has been proposed to involve an initial one-electron transfer to form a radical anion. Depending on the solvent, electrolyte, and the structure of the triazine, this radical anion can undergo further reduction or participate in subsequent chemical reactions. researchgate.net

The following table presents a conceptual summary of the expected electrochemical behavior of this compound based on general principles and data from related compounds.

Electrochemical ProcessExpected Behavior for this compoundInfluencing Factors
ReductionExpected to involve the azomethine moieties. The potential will be sensitive to substituents.Nature of substituents (electron-withdrawing groups facilitate reduction), solvent, and supporting electrolyte. researchgate.net
OxidationLikely to occur at a relatively high positive potential.The high electronegativity of the nitrogen atoms makes the ring electron-deficient and difficult to oxidize.
Reaction MechanismA one-electron transfer to form a radical anion is a probable initial step in reduction.The stability of the resulting radical species and the reaction conditions will determine subsequent steps. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Spectroscopic Techniques for Structure Elucidation and Analysis

Spectroscopic methods are indispensable tools for confirming the identity, purity, and structural integrity of organic compounds. For 1,2,3-triazines, these techniques offer detailed information about the arrangement of atoms, bonding, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure elucidation, providing detailed information about the magnetic environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

¹H NMR spectra reveal the number of different types of protons, their chemical environment (indicated by chemical shift, δ), and their neighboring protons (through spin-spin coupling, J). ¹³C NMR spectroscopy provides information about the carbon skeleton, with chemical shifts indicating the electronic environment of each carbon atom.

For substituted 1,2,3-triazines, ¹H and ¹³C NMR spectra offer characteristic signals. For instance, methyl 1,2,3-triazine-5-carboxylate exhibits distinct signals: in its ¹H NMR spectrum, a singlet at δ 9.48 ppm corresponds to the two equivalent aromatic protons, and a singlet at δ 4.07 ppm is attributed to the methyl ester protons. The ¹³C NMR spectrum shows signals for the triazine carbons at δ 148.1 ppm (two equivalent carbons) and δ 119.3 ppm, along with the ester carbonyl carbon at δ 162.9 ppm and the methyl ester carbon at δ 53.9 ppm nih.gov. In other derivatives, signals for triazine ring protons have been observed around δ 6.67 ppm, and N-H protons on the triazine ring around δ 9.50 ppm, though these assignments can vary based on substitution patterns and solvent effects researchgate.net. The complexity of NMR spectra can sometimes arise from conformational equilibria or dynamic processes in solution, requiring careful analysis and potentially the use of cosolvents or higher temperatures to achieve adequate solubility and spectral resolution tdx.cat.

Table 4.1.1.1: Representative ¹H and ¹³C NMR Data for a This compound (B1214393) Derivative

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignmentSource
Methyl this compound-5-carboxylate¹H9.48sAromatic protons (H-4, H-6) nih.gov
¹H4.07sMethyl ester protons nih.gov
¹³C162.9Ester carbonyl carbon nih.gov
¹³C148.1s (2C)Triazine carbons (C-4, C-6) nih.gov
¹³C119.3Triazine carbon (C-5) nih.gov
¹³C53.9Methyl ester carbon nih.gov
General Triazine Derivative (example)¹H6.67sC=C-H triazine ring proton researchgate.net
¹H9.50sN-H triazine ring proton researchgate.net
Application of ¹⁵N-Labeling for Mechanistic Studies

Isotopic labeling, particularly with ¹⁵N, is a powerful technique for tracing the fate of nitrogen atoms during chemical reactions, providing critical insights into reaction mechanisms. For 1,2,3-triazines, ¹⁵N-labeling studies have been instrumental in distinguishing between proposed reaction pathways, such as concerted cycloadditions versus stepwise addition/elimination/cyclization mechanisms acs.orgresearchgate.netescholarship.orgacs.orgnih.gov.

In studies involving the reaction of 1,2,3-triazines with amidines, ¹⁵N-labeled amidines have been used to determine which nitrogen atoms originate from the triazine and which from the amidine in the product molecules acs.orgresearchgate.netescholarship.org. For instance, experiments using doubly ¹⁵N-labeled amidines with 1,2,3-triazines revealed the exclusive formation of singly ¹⁵N-incorporated triazine products. This observation strongly supports a mechanism involving nucleophilic attack followed by N₂ elimination and cyclization, rather than a direct Diels-Alder pathway that might lead to different labeling patterns acs.orgresearchgate.netescholarship.org. Furthermore, ¹⁵N labeling has been employed to pinpoint the specific nitrogen atoms involved in fragmentation pathways, such as the elimination of dinitrogen from substituted pyrrolo[2,3-d] nih.govacs.orgmdpi.comtriazines, confirming the loss of N-2 and N-3 acs.orgnih.gov.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups and bond types. For 1,2,3-triazines, IR spectroscopy helps confirm the presence of the heterocyclic core and its substituents.

Theoretical and Computational Chemistry of 1,2,3 Triazine Systems

Computational Elucidation of Reaction Mechanisms

Activation-Strain and Distortion/Interaction Analysis

The Activation-Strain Model (ASM), also referred to as Distortion/Interaction Analysis (DIA), is a powerful computational framework used to understand the origins of activation barriers in chemical reactions escholarship.org. This model decomposes the activation energy into two primary components: the distortion energy , which is the energy required to deform the reactants into their transition state (TS) geometries, and the interaction energy , which represents the stabilizing or destabilizing forces between the deformed reactants in the TS escholarship.orgraineslab.com.

Studies involving 1,2,3-triazine (B1214393) derivatives have employed this analysis to elucidate reaction mechanisms and selectivity. For instance, in the nucleophilic addition to this compound 1-oxides, activation-strain distortion/interaction analysis has been used to explain divergent reaction outcomes based on the attacking nucleophile. By analyzing the distortion and interaction energies of transition states, researchers can identify whether steric effects or electronic factors (like charge transfer) dominate the selectivity. For example, a lower distortion energy for a particular reaction pathway can lead to a preference for that site, even if interaction energies are comparable nih.gov. This approach provides a detailed description of the structural and electronic factors governing reactivity, aiding in the rational design of chemical transformations nih.govchemrxiv.orgdsvatunek.com.

Kinetic Isotope Effect (KIE) Studies via Computational Methods

Kinetic Isotope Effect (KIE) studies are crucial for determining the rate-determining step and identifying the bonds being broken or formed in a reaction mechanism. Computational methods, particularly DFT, are widely used to calculate KIEs and complement experimental findings acs.orgescholarship.orgnih.govamazonaws.com.

Research on the reaction of amidines with 1,2,3-triazines has extensively utilized computational KIE studies acs.orgescholarship.orgnih.gov. These studies have provided strong evidence that the reaction proceeds via an addition/N₂ elimination/cyclization pathway, rather than a concerted or stepwise Diels-Alder mechanism. For example, experimental and computational investigations on a substituted this compound (triazine 9) revealed a significant primary ¹²C/¹³C KIE of 1.038 at the C6 carbon and a strong inverse secondary H/D KIE of 0.859 for the aromatic proton. These values are consistent with the nucleophilic attack of the amidine at the C6 position being the rate-determining step, involving significant bond breaking at C6 acs.orgnih.gov. The calculated KIEs for alternative mechanisms, such as a Diels-Alder pathway, did not align with the experimental observations, further supporting the proposed addition/elimination mechanism acs.orgnih.gov. The use of ¹⁵N labeling in conjunction with computational KIE studies also aids in mapping the reaction pathway escholarship.orgresearchgate.net.

Table 1: Kinetic Isotope Effect (KIE) Studies in this compound Reactions

Reaction SystemIsotopeKIE ValueComputational MethodInterpretation/Mechanism InsightCitation
This compound + Amidine¹²C/¹³C (C6)1.038DFT (M06-2X/def2-TZVP)Primary KIE, indicates C6 bond breaking in rate-determining step (nucleophilic attack). acs.org, nih.gov
This compound + AmidineH/D (aromatic proton)0.859DFT (M06-2X/def2-TZVP)Inverse Secondary KIE, consistent with nucleophilic attack at C6. acs.org, nih.gov
Triazine 1-oxide + Borohydride (B1222165)(Not specified)(Not specified)DFT (Activation-Strain Analysis)C6-selective reduction attributed to lower distortion energy at the C6 transition state. nih.gov

Prediction of Molecular Properties and Reactivity Descriptors

Energetic Considerations and Stability Analyses

Computational methods, particularly DFT, are extensively used to predict the energetic properties and thermal stability of this compound derivatives, especially in the context of energetic materials researchgate.netnih.govmdpi.com. These studies focus on calculating parameters such as heats of formation (HOFs), bond dissociation energies (BDEs), and detonation properties.

The high nitrogen content inherent in the triazine ring system often contributes to a positive heat of formation, a key indicator of energetic potential researchgate.netmdpi.com. DFT calculations allow for the systematic evaluation of how different substituents, such as nitro (-NO₂), amino (-NH₂), and azido (B1232118) (-N₃) groups, influence these energetic properties and thermal stability researchgate.netnih.gov. For instance, studies on nitro-substituted triazines have shown that the introduction of -NO₂ groups can improve density and contribute to high heats of formation, while substitutions like -N₃ and -NH₂ can enhance thermal stability by affecting bond dissociation energies researchgate.netnih.gov. Calculations for novel triazine-based energetic compounds predict high densities and favorable detonation performances (velocity and pressure), identifying them as potential candidates for advanced energetic materials nih.govbohrium.comrsc.org. For example, predicted heats of reaction for compounds like MTO and MTO3N are comparable to established energetic materials like RDX and HMX rsc.org.

Table 2: Energetic Properties of Triazine Derivatives (Computational Studies)

Derivative ClassPropertyValue (Typical Range)Computational MethodSignificanceCitation
s-Triazines (general)Heat of Formation (HOF)PositiveDFTHigh nitrogen content contributes to positive HOF, indicative of energetic potential. researchgate.net, mdpi.com
Nitro-substituted s-TriazinesThermal Stability (via BDE)GoodDFTSubstitutions like -NO₂ and -N₃ can enhance thermal stability. researchgate.net, nih.gov
Nitrogen-rich TriazinesDensityHigh (>1.85 g/cm³)DFT (Crystal Packing)Correlates with energetic performance. bohrium.com
MTO/MTO3N (Triazine Trioxides)Heat of Reaction (ΔHrxn)~1036-1412 kcal kg⁻¹DFT (B3LYP/6-311G**)High energy density, comparable to RDX/HMX. rsc.org

Electrochemical Property Predictions and Redox Potentials

Computational chemistry plays a vital role in predicting the electrochemical properties of this compound systems, providing insights into their redox behavior and electronic structure scirp.orgscirp.orgunige.ch. DFT and Time-Dependent DFT (TD-DFT) methods are commonly employed to calculate key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, ionization energies, and electron affinities scirp.orgscirp.org.

The HOMO-LUMO gap, in particular, is a critical descriptor of a molecule's chemical stability and its optical properties, such as absorption and emission wavelengths scirp.orgscirp.org. For triazine systems, computational studies often reveal the electron-deficient nature of the triazine core, which acts as an electron acceptor unige.ch. Predictions of redox potentials, often correlated with experimental cyclic voltammetry measurements, help characterize the ease of oxidation or reduction of triazine derivatives scirp.orgscirp.orgunige.ch. These studies can identify reversible oxidation/reduction couples and provide quantitative data on the electrochemical activity of these compounds, which is relevant for applications in materials science and electrochemistry scirp.orgscirp.org.

Table 3: Electrochemical Properties of Triazine Systems (Computational Predictions)

SystemPropertyValue (Typical Range)Computational MethodSignificanceCitation
Triazenes (related to triazines)HOMO-LUMO GapVaries with substituentsTD-DFTInfluences optical properties and chemical stability. scirp.org, scirp.org
Triazine Ring (in donor-acceptor systems)Reduction PotentialNegative (electron acceptor)Cyclic Voltammetry / DFTIndicates the electron-deficient nature of the triazine core. unige.ch
TriazenesRedox Potentialse.g., 0.92 V, -0.44 V/Ag/AgCl (vs. Ag/AgCl)Cyclic Voltammetry / DFTCharacterizes electrochemical activity and reversible oxidation/reduction. scirp.org, scirp.org

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound derivatives is crucial for predicting their properties and reactivity. Conformational analysis, primarily using DFT, is employed to identify the most stable spatial arrangements (conformers) of molecules and to calculate their relative energies rsc.orgresearchgate.netnih.govmdpi.commdpi.combohrium.comresearchgate.netresearchgate.net. These studies often involve exploring multiple possible conformations and determining the energy landscape, which can be influenced by factors like intramolecular hydrogen bonding or steric interactions mdpi.commdpi.com.

Molecular Dynamics (MD) simulations provide further insights into the dynamic aspects, such as molecular motion, flexibility, and intermolecular interactions in condensed phases rsc.orgresearchgate.net. For instance, MD simulations have been used to study the structural order and porosity of Covalent Triazine-Based Frameworks (CTFs) by analyzing radial distribution functions rsc.org. In other contexts, MD simulations, alongside DFT, help in understanding molecular packing in crystal structures and the influence of intermolecular forces researchgate.netrsc.org. The comparison of computationally predicted conformations with experimentally determined structures, such as those obtained from X-ray crystallography, is a common practice to validate the accuracy of the theoretical models mdpi.combohrium.com.

Table 4: Conformational Analysis of Triazine Systems

SystemConformer AnalysisKey FindingsComputational MethodCitation
1,2,3-Triazole DiadsRelative stability of conformersDifferent stabilities based on structure and conformation.DFT nih.gov
s-Triazine bis-Schiff BaseIdentification of most stable conformerStabilized by intramolecular hydrogen bonding.DFT mdpi.com
1,3,5-Triazine (B166579) DerivativesRotational barriers & conformer populationsTrends influenced by substituents and solvent.DFT mdpi.com
Covalent Triazine-Based Frameworks (CTFs)Structural orderRadial distribution functions from MD simulations.MD Simulations (DLPOLY) rsc.org
Triazine-based energetic materialsMost stable conformations and crystal packingPredicting optimal packing for materials like MTO and MTO3N.DFT, Monte Carlo, MD researchgate.net, rsc.org

Advanced Applications in Organic Synthesis and Materials Science

1,2,3-Triazines as Key Intermediates in the Synthesis of Complex Heterocycles

The inherent reactivity of the 1,2,3-triazine (B1214393) core, particularly through inverse electron demand Diels-Alder (IEDDA) reactions, positions it as a crucial intermediate for building diverse heterocyclic frameworks sigmaaldrich.comacs.org. These reactions allow for the efficient construction of more complex nitrogen-containing ring systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Divergent Synthesis of Pyridines and Pyrimidines

1,2,3-Triazines are highly effective substrates in inverse electron demand Diels-Alder reactions with various nucleophiles, leading to the formation of substituted pyridines and pyrimidines sigmaaldrich.comacs.orgnih.govresearchgate.netnih.govacs.org. The reaction of 1,2,3-triazines with amidines, for instance, provides a powerful route to 2,5-disubstituted pyrimidines with excellent yields, often ranging from 42% to 99% researchgate.netacs.orgnih.gov. The electronic nature of substituents on the this compound ring, particularly electron-donating groups at the C5 position, can modulate reactivity without compromising cycloaddition regioselectivity sigmaaldrich.comnih.gov. For example, electron-donating substituents like -SMe, -OMe, and -NHAc have been shown to influence the yields of pyrimidine (B1678525) formation, with SMe being more reactive nih.gov.

Furthermore, 1,2,3-triazines react with β-ketoesters and related nitrile derivatives to yield polysubstituted pyridines researchgate.netnih.govresearchgate.net. The regioselectivity of these cycloadditions, typically involving the C4/N1 or C5/N2 bond of the triazine, can be controlled by the reaction conditions and the substituents on the triazine ring nih.govresearchgate.net. The synthesis of complex natural products, such as (−)-pyrimidoblamic acid and P-3A, has utilized these cycloaddition reactions as key steps, demonstrating the utility of 1,2,3-triazines in constructing stereochemically rich core structures nih.govacs.orgbris.ac.uk.

Formation of Other Nitrogen-Containing Rings

Beyond pyridines and pyrimidines, the versatile reactivity of 1,2,3-triazines allows for the synthesis of a broader spectrum of nitrogen-containing heterocycles acs.orgnih.govresearchgate.net. Reactions with β-ketocarbonyl compounds and nitrile derivatives can lead to polysubstituted pyridines researchgate.netnih.gov. Additionally, reactions with 3/5-aminopyrazoles can yield pyrazolo[1,5-a]pyrimidines researchgate.net. The inverse electron demand Diels-Alder (IEDDA) cycloaddition of 1,2,3-triazines with various dienophiles, including strained alkenes and alkynes, has also found applications in bioorthogonal chemistry, enabling rapid click ligation for studying biomolecules sigmaaldrich.comacs.org.

Role in the Design and Synthesis of Advanced Dyes

The incorporation of the this compound moiety into molecular structures has opened avenues for the development of advanced dyes with tunable photophysical properties scispace.comacs.orgmaynoothuniversity.ieresearchgate.net. The electron-deficient nature of the triazine ring can influence the electronic distribution within a chromophore, leading to unique absorption and emission characteristics.

Synthesis of Fluorescent this compound Derivatives

Novel fluorescent derivatives of 2,5-dihydro-1,2,3-triazines have been synthesized through one-pot cascade rearrangement sequences involving 1,2,3-triazolium-1-aminides and propiolate esters scispace.comacs.orgmaynoothuniversity.ienih.gov. These reactions can be performed under various conditions, including in acetone, water, or solvent-free environments scispace.comacs.org. The resulting fluorescent triazine derivatives often exhibit dual UV absorption at approximately 310 and 390 nm, with fluorescence emission around 480 and 528 nm when excited at 317 nm scispace.comacs.orgmaynoothuniversity.ie. These compounds possess a significant Stokes shift of approximately 200 nm, indicating their potential for biological fluorescent labeling experiments scispace.comacs.orgmaynoothuniversity.ie. The presence of reactive functional groups, such as ester and imine moieties, further enhances their utility for covalent attachment to biomolecules scispace.comacs.orgmaynoothuniversity.ie.

Computational Design of Spectroscopic Properties in Dyes

Computational chemistry plays a vital role in the rational design of triazine-based dyes by predicting their spectroscopic properties researchgate.netpublish.csiro.aupublish.csiro.auresearchgate.net. Methods such as ZINDO/S combined with AM1, PM3, or PM6 optimization, and time-dependent density functional theory (TDDFT) are employed to evaluate absorption and emission wavelengths and oscillator strengths publish.csiro.aupublish.csiro.auresearchgate.net. These computational approaches, particularly when incorporating implicit solvation models, allow researchers to accurately predict the electronic transitions and photophysical behavior of triazine derivative dyes before synthesis publish.csiro.aupublish.csiro.auresearchgate.net. This capability is crucial for tailoring dyes for specific applications, such as fluorescent probes, by fine-tuning their spectral responses based on molecular structure publish.csiro.aupublish.csiro.auresearchgate.net. For instance, studies on cyclopenta-[d] nih.govCurrent time information in Bangalore, IN.ontosight.ai-triazine derivatives have shown that computational methods can reliably predict absorption data, with the PM3 optimization method coupled with ZINDO/S offering a good balance of accuracy and computational cost publish.csiro.aupublish.csiro.au.

Integration into Materials Science Architectures

The unique properties of 1,2,3-triazines, including their thermal stability and electronic characteristics, make them attractive building blocks for advanced materials ontosight.airsc.orgescholarship.orgmdpi.commdpi.com. Their ability to form robust frameworks and their potential for functionalization allow for their integration into diverse material science architectures.

While research on 1,2,3-triazines specifically in materials science is less extensive compared to their 1,3,5-isomers, the general properties of triazine-containing polymers and frameworks suggest promising avenues. Triazine-based polymers, for example, have been developed as sequence-defined macromolecules that can form nanorod foldamers through hydrogen bonding and π-π interactions, exhibiting motifs similar to DNA and protein secondary structures escholarship.org. These foldamers have potential applications in creating new macromolecules and advanced materials escholarship.org.

Furthermore, the broader class of triazine-based covalent organic frameworks (CTFs) has shown significant promise in electrochemical energy storage applications due to their high surface area, tunable pore architecture, electrochemical stability, and high nitrogen content rsc.orgchemrxiv.org. While these studies often focus on 1,3,5-triazine (B166579) units, the principles of incorporating nitrogen-rich heterocyclic cores into porous materials are transferable. The inherent stability and electronic properties of the triazine ring system, including the 1,2,3-isomer, suggest their potential utility in developing new functional materials for electronics, energy storage, and other high-performance applications.

Q & A

Q. What advanced techniques validate the formation of this compound derivatives in complex mixtures?

  • LC-MS/MS : Detects trace products and intermediates.
  • In-situ NMR : Monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Triazine
Reactant of Route 2
1,2,3-Triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.